2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
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Overview
Description
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound with a molecular formula of C29H30N2O6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is often utilized in peptide synthesis due to its protective groups, which help in the formation of peptide bonds without unwanted side reactions.
Scientific Research Applications
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Protection of Functional Groups: The functional groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protective groups are removed under specific conditions, such as using piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid involves its role as a protective group in peptide synthesis. The compound protects amino acids from unwanted reactions during peptide bond formation. The protective groups are selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- (2S)-2- (9H-Fluoren-9-ylmethoxycarbonylamino)-6- [ (2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Uniqueness
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is unique due to its specific combination of protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-8-9-18(15-28)29(16-24(30)31)26(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,8-9,14-17H2,1-3H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNGJBCOWKWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138514-92-6 |
Source
|
Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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